

A comparative review of synthetic routes to "S,S-Dimethyl sulfoximine"

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Compound of Interest

Compound Name: *S,S-Dimethyl sulfoximine*

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A Comparative Review of Synthetic Routes to S,S-Dimethyl Sulfoximine

S,S-Dimethyl sulfoximine, a key structural motif in medicinal chemistry and drug development, has garnered significant attention for its unique physicochemical properties. Its synthesis has evolved from classical, often hazardous methods to more modern, safer, and efficient protocols. This guide provides a comparative overview of the primary synthetic routes to **S,S-Dimethyl sulfoximine**, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for the different synthetic routes to **S,S-Dimethyl sulfoximine** and its close analogs. This allows for a direct comparison of the efficiency and conditions of each method.

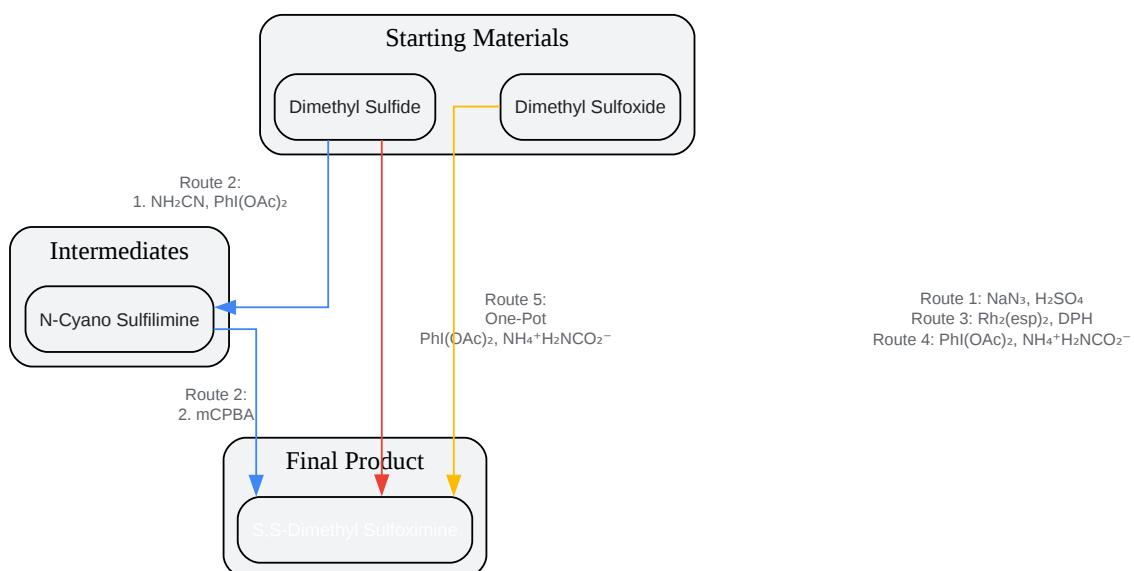
Synthetic Route	Starting Material	Key Reagents	Reaction Time (approx.)	Temperature (°C)	Yield (%)	Purity (%)	Reference Compound
Route 1: Classical Imidation	Dimethyl Sulfoxide (DMSO)	Sodium Azide (NaN ₃), Sulfuric Acid (H ₂ SO ₄)	Overnight	0 to RT	Moderate	Good	S,S-Dimethyl Sulfoximine
Route 2: From Sulfide via N-Cyano Sulfilimine	Dimethyl Sulfide (DMS)	1. de, PhI(OAc) ₂ . 2. mCPBA, K ₂ CO ₃	Overnight (each step)	Room Temperature	Good	Good	S,S-Dimethyl Sulfoximine
Route 3: Rhodium Catalyzed Imidation	Dimethyl Sulfoxide (DMSO)	Rh ₂ (esp) ₂ , DPH	Not Specified	Room Temperature	61	-	Phenyl Methyl Sulfoximine
Route 4: Metal-Free Imidation	Dimethyl Sulfoxide (DMSO)	PhI(OAc) ₂ , Ammonium Carbamate	1 hour	25	66 - 83	>99	(S)-(4-bromophenyl) (imino)(methyl)-λ ⁶ -sulfanone / API Intermediate

		PhI(OAc) 2, Ammoniu m Carbama te		3 hours	25	Excellent	High	General Sulfides
Route 5: One-Pot from Sulfide	Dimethyl Sulfide (DMS)							

Note: "RT" denotes room temperature. Data for some routes are based on closely related analogs due to the limited availability of specific data for **S,S-Dimethyl sulfoximine** in the reviewed literature.

Synthetic Pathways Overview

The following diagram illustrates the different synthetic strategies to obtain **S,S-Dimethyl sulfoximine** from common starting materials.



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Caption: Synthetic pathways to **S,S-Dimethyl Sulfoximine**.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Route 1: Classical Imidation of Dimethyl Sulfoxide (DMSO) with Sodium Azide

This traditional method is effective but requires caution due to the in situ generation of hydrazoic acid from sodium azide and strong acid.

Experimental Protocol:

- To a stirred solution of dimethyl sulfoxide (1.0 eq) in chloroform, cooled to 0 °C in an ice bath, concentrated sulfuric acid (2.0 eq) is added dropwise.
- Sodium azide (1.5 eq) is then added portion-wise, maintaining the temperature at 0 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
- The reaction is carefully quenched by the slow addition of water, followed by neutralization with a saturated aqueous solution of sodium bicarbonate.
- The aqueous layer is extracted with dichloromethane (3 x 50 mL).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford **S,S-dimethyl sulfoximine**.

Route 2: Synthesis from Dimethyl Sulfide (DMS) via N-Cyano Sulfilimine

This two-step approach involves the initial imidation of the sulfide followed by oxidation.

Experimental Protocol:

- Step 1: Synthesis of N-Cyano-S,S-dimethylsulfilimine
 - To a solution of dimethyl sulfide (1.0 eq) and cyanamide (1.2 eq) in acetonitrile at room temperature, (diacetoxyiodo)benzene (1.3 eq) is added.
 - The reaction mixture is stirred overnight at room temperature.
 - The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield N-cyano-S,S-dimethylsulfilimine.
- Step 2: Oxidation to **S,S-Dimethyl Sulfoximine**
 - To a solution of N-cyano-S,S-dimethylsulfilimine (1.0 eq) and potassium carbonate (2.0 eq) in dichloromethane at room temperature, meta-chloroperoxybenzoic acid (mCPBA, 1.5 eq) is added portion-wise.
 - The reaction mixture is stirred overnight at room temperature.
 - The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
 - The layers are separated, and the aqueous layer is extracted with dichloromethane.
 - The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
 - The crude product is purified by column chromatography on silica gel.

Route 4: Metal-Free Imidation of Dimethyl Sulfoxide (DMSO)

This modern approach offers a safer and more environmentally benign alternative to the classical method.^[1] The following protocol is adapted from the synthesis of a closely related aryl methyl sulfoximine.^[1]

Experimental Protocol:

- In a round-bottomed flask, dimethyl sulfoxide (1.0 eq) is dissolved in methanol (0.5 M).[1]
- (Diacetoxyiodo)benzene (3.0 eq) is added to the solution as a solid.[1]
- Ammonium carbamate (4.0 eq) is then added portion-wise over 10 minutes to control the effervescence.[1]
- The reaction mixture is stirred at 25 °C for 1 hour.[1]
- The solvent is removed under reduced pressure.
- The resulting residue is diluted with ethyl acetate and a saturated aqueous solution of sodium bicarbonate and stirred for 30 minutes.
- The layers are separated, and the organic layer is extracted with 1 M aqueous HCl.
- The acidic aqueous layers are combined, washed with dichloromethane, and then basified to a pH of approximately 12 with 2 M aqueous NaOH.
- The aqueous layer is extracted with dichloromethane (3 x 50 mL).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield **S,S-dimethyl sulfoximine** as a white solid.[1]

Route 5: One-Pot Synthesis from Dimethyl Sulfide (DMS)

This efficient method combines the oxidation of the sulfide and the imination of the resulting sulfoxide in a single step.[2]

Experimental Protocol:

- To a solution of dimethyl sulfide (1.0 eq) in methanol (0.2 M), (diacetoxyiodo)benzene (2.5 eq) is added.[2]
- Ammonium carbamate (2.0 eq) is then added portion-wise.
- The reaction mixture is stirred at 25 °C for 3 hours.[2]

- The workup procedure is similar to that described in Route 4, involving an acid-base extraction to isolate the final product.

Conclusion

The synthesis of **S,S-Dimethyl sulfoximine** has seen significant advancements, moving away from hazardous reagents towards safer and more efficient metal-free alternatives. The classical method using sodium azide, while effective, poses significant safety risks. The two-step synthesis from dimethyl sulfide is a viable option, though it is more laborious than the one-pot procedures. Rhodium-catalyzed methods offer good yields but involve the use of expensive transition metal catalysts.

Currently, the metal-free imidation of DMSO and the one-pot synthesis from DMS using hypervalent iodine reagents and ammonium carbamate represent the state-of-the-art.^{[2][3]} These methods are characterized by high yields, excellent purity, mild reaction conditions, and enhanced safety profiles, making them highly attractive for both laboratory-scale synthesis and larger-scale production in industrial settings.^[3] Researchers and drug development professionals are encouraged to consider these modern approaches for the synthesis of **S,S-Dimethyl sulfoximine** and its derivatives.

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